1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
Overview
Description
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid is a complex organic compound that belongs to the pyridazine family This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid typically involves multiple steps. One common method includes the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often involve refluxing in ethanol or methanol with an acid catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 1-(3-Chlorophenyl)-4-carboxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid.
Reduction: Formation of 1-(3-Chlorophenyl)-4-methoxy-6-hydroxy-1,6-dihydro-3-pyridazinecarboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
- 1-(3-Chlorophenyl)-4-methoxy-6-hydroxy-1,6-dihydro-3-pyridazinecarboxylic acid
- 1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-19-9-6-10(16)15(14-11(9)12(17)18)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGUENRXPIGUCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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